6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group at position 3) substituted at two key positions:
- Position 6: A 4-ethylphenyl group (C₆H₄-C₂H₅), contributing hydrophobic character.
- Position 2: A methylene-linked 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group (C₆H₄-CH₃).
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-16-6-10-17(11-7-16)19-12-13-21(27)26(24-19)14-20-23-22(25-28-20)18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUXAJZMKCDRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.
Synthesis of the pyridazinone core: The pyridazinone core can be synthesized by cyclization of a suitable hydrazone precursor.
Coupling reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural and Functional Insights
Dihydropyrimidinethione introduces a sulfur atom, which may enhance π-π stacking or thiol-mediated reactivity.
Substituent Effects :
- Oxadiazole vs. Triazole : Oxadiazoles (target compound, ) are more rigid and hydrolytically stable than triazoles , favoring target engagement in hydrophobic pockets.
- Aryl Groups : The 4-ethylphenyl group (target compound) offers greater steric bulk than 4-methylphenyl , possibly affecting solubility or receptor fit.
Synthetic Accessibility :
- Compounds with oxadiazole substituents (e.g., target compound, ) often require multi-step syntheses involving cyclization reactions .
- Thione-containing derivatives (e.g., ) may utilize sulfurization steps, complicating purification .
Research Findings and Gaps
- Pharmacological Data: No direct activity data for the target compound is available in the provided evidence. However, analogs like and highlight dihydropyridazinones as scaffolds for antimicrobial or anti-inflammatory agents.
- Optimization Opportunities : Introducing polar groups (e.g., -OH, -COOH) could improve solubility, while halogenation (e.g., ) might enhance potency.
Biological Activity
The compound 6-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a derivative of the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyridazinone core with substituted phenyl and oxadiazole groups, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, compounds containing the 1,2,4-oxadiazole moiety have shown significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Some derivatives have exhibited IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
These findings suggest that the incorporation of oxadiazole into the structure may be crucial for enhancing anticancer activity.
Anti-inflammatory and Analgesic Properties
The compound's potential anti-inflammatory effects have been explored through its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. Inhibition of these enzymes could lead to reduced inflammation and pain relief .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
-
Enzyme Inhibition : The oxadiazole moiety has been linked to inhibitory effects on several enzymes, including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased cell death in sensitive cell lines .
- Receptor Modulation : The compound may also act as a modulator for various receptors involved in pain and inflammation, contributing to its analgesic properties .
Case Studies
A notable study focused on a series of synthesized oxadiazole derivatives, including our compound of interest. The study evaluated their anticancer activity using MTT assays across several cancer cell lines:
- Findings : The compound demonstrated selective cytotoxicity against breast and colon cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
